molecular formula C11H19NO5 B13059768 (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

Cat. No.: B13059768
M. Wt: 245.27 g/mol
InChI Key: FRDCKDXZSRACTN-QMMMGPOBSA-N
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Description

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid group at the 5-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a suitable amino alcohol with a di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group This is followed by cyclization using a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to form the oxazepane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent or non-covalent interactions with the target. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (5S)-4-tert-Butoxycarbonyl-1,4-thiazepane-5-carboxylic acid: Similar structure but contains a sulfur atom instead of oxygen.

    (5S)-4-tert-Butoxycarbonyl-1,4-diazepane-5-carboxylic acid: Contains two nitrogen atoms in the ring.

    (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid group, which provide versatility in chemical reactions and applications. The oxazepane ring structure also imparts specific conformational and electronic properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(5S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1

InChI Key

FRDCKDXZSRACTN-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOCC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCC1C(=O)O

Origin of Product

United States

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